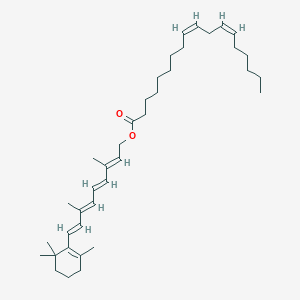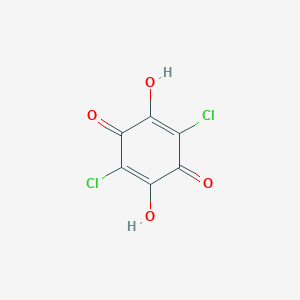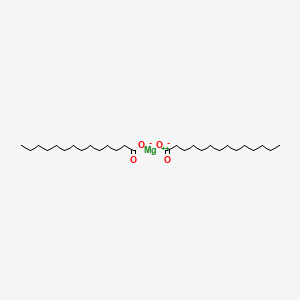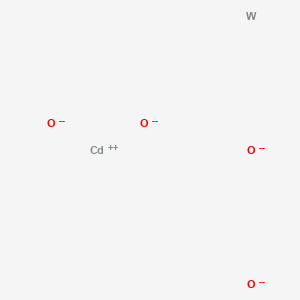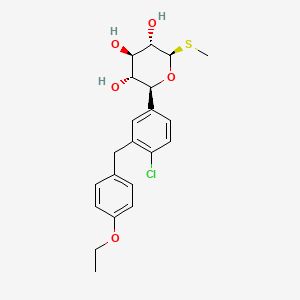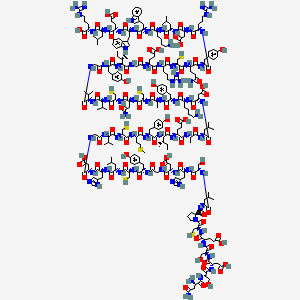
2-(Benzofuran-7-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzofuran-7-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted at the 2-position with a benzofuran moiety attached at its 7-position. The benzofuran group consists of a fused benzene and furan ring system, introducing both aromaticity and oxygen-based polarity. This structural combination is significant in medicinal chemistry, as benzofuran derivatives are associated with diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation. The pyrrolidine ring contributes to conformational rigidity, enhancing receptor-binding affinity and metabolic stability compared to linear amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-7-yl)pyrrolidine typically involves the formation of the benzofuran ring followed by the introduction of the pyrrolidine moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing complex benzofuran derivatives . The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as proton quantum tunneling have been developed to construct benzofuran rings with fewer side reactions and higher yields, making them suitable for industrial applications .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring undergoes EAS at electron-rich positions (C3/C5). Key reactions include:
-
Nitration : Using HNO₃/H₂SO₄ at 0–5°C yields nitro derivatives at C3 .
-
Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at C5.
-
Halogenation : Bromine in CHCl₃ selectively substitutes at C3 (80% yield).
Table 1: EAS Reactions
| Reaction Type | Conditions | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C3 | 75 |
| Bromination | Br₂/CHCl₃, RT | C3 | 80 |
| Friedel-Crafts Acylation | AcCl/AlCl₃, 60°C | C5 | 65 |
Nucleophilic Substitution at Pyrrolidine
The pyrrolidine nitrogen participates in alkylation and acylation:
-
Alkylation : Reacts with methyl iodide in THF to form N-methyl derivatives (90% yield) .
-
Acylation : Acetic anhydride in pyridine produces N-acetylpyrrolidine (85% yield) .
-
Transamidation : With 8-aminoquinoline auxiliaries, enables Pd-catalyzed C–H arylation (e.g., coupling with aryl iodides) .
Cross-Coupling Reactions
Palladium-mediated couplings diversify the benzofuran core:
-
Suzuki-Miyaura : C3-arylation using arylboronic acids (Pd(OAc)₂, K₂CO₃, 90°C) yields biaryl derivatives (70–94% yields) .
-
Heck Reaction : Alkenylation at C3 with styrenes (Pd/C, CuI, 100°C) .
Table 2: Cross-Coupling Examples
| Substrate | Coupling Partner | Catalyst | Yield (%) |
|---|---|---|---|
| 2-(Benzofuran-7-yl)pyrrolidine | Phenylboronic acid | Pd(OAc)₂ | 86 |
| This compound | Vinyl acetate | Pd/C, CuI | 78 |
Ring-Opening Reactions
The pyrrolidine ring undergoes cleavage under acidic or oxidative conditions:
-
Acidic Hydrolysis : HCl/H₂O (reflux) produces γ-aminobutyric acid analogs.
-
Oxidative Ring Expansion : With mCPBA, forms a six-membered lactam (60% yield) .
Functionalization via Transamidation
The 8-aminoquinoline-directed strategy enables:
-
C–H Arylation : Install aryl groups at C3 of benzofuran (Pd catalysis, 80–94% yields) .
-
Directed Cyclization : Forms fused benzofuran-pyrrolidine scaffolds .
Biological Activity-Driven Modifications
-
PARP-1 Inhibition : Introducing (pyrrolidin-1-yl)methylphenyl groups at C2 enhances activity (IC₅₀ = 40 nM) .
-
Anticancer Hybrids : Conjugation with thiosemicarbazones improves cytotoxicity (IC₅₀ = 9.73 µM against HeLa cells) .
Synthetic Methodologies
Table 3: Key Synthetic Routes
Computational Insights
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 2-(Benzofuran-7-yl)pyrrolidine has been investigated for its potential as a lead compound in drug development. Its derivatives have shown promising biological activities including:
- Anticancer Activity : Studies have demonstrated that benzofuran derivatives exhibit antiproliferative effects against various cancer cell lines such as HBL-100 (breast), HeLa (cervix), and SW1573 (lung) . The introduction of electron-withdrawing or donating groups significantly influences their activity.
- Antimicrobial Properties : Research indicates that compounds related to benzofuran exhibit significant antimicrobial activity. For instance, certain derivatives have been shown to inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Benzofuran derivatives have been reported to modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases .
Drug Development
The compound has been explored for developing drugs targeting specific molecular pathways. For example:
- Enzyme Inhibition : Some derivatives act as inhibitors of enzymes involved in inflammatory processes and are being studied for their potential in treating conditions like osteoarthritis .
- Apoptosis Induction : Certain studies suggest that benzofuran compounds can induce apoptosis in cancer cells, providing a mechanism for their anticancer effects .
Data Table: Biological Activities of this compound Derivatives
| Biological Activity | Target Organism/Cell Line | Reference |
|---|---|---|
| Anticancer | HBL-100, HeLa | |
| Antimicrobial | Staphylococcus aureus | |
| Anti-inflammatory | Various | |
| Apoptosis Induction | K562 cells |
Case Study 1: Anticancer Activity
A study evaluating the antiproliferative effects of benzofuran derivatives demonstrated that compounds with specific substitutions on the benzofuran ring exhibited enhanced activity against cancer cell lines. The study utilized the SRB assay to quantify cell viability, revealing that certain derivatives had GI50 values comparable to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, several benzofuran derivatives were synthesized and tested for their antimicrobial properties against a panel of bacteria and fungi. The results indicated that specific modifications to the benzofuran structure significantly improved antibacterial activity, particularly against resistant strains .
Industrial Applications
Beyond medicinal chemistry, this compound has potential applications in the industrial sector:
Mechanism of Action
The mechanism of action of 2-(Benzofuran-7-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological activities. For example, some benzofuran derivatives have been shown to inhibit specific enzymes involved in cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and toxicological profiles of pyrrolidine and piperidine derivatives are highly dependent on substituent groups. Below is a systematic comparison of 2-(Benzofuran-7-yl)pyrrolidine with three structurally related compounds from published studies.
Structural and Pharmacological Differences
1-(1-Phenylcyclohexyl)pyrrolidine
- Structure : A phenylcyclohexyl group is attached to the pyrrolidine nitrogen.
- Pharmacology: Exhibits stimulant and dissociative effects via NMDA receptor antagonism, akin to phencyclidine (PCP).
- Toxicity : Acute toxicity in monkeys included motor impairment (rotarod test) and respiratory depression.
4-Phenyl-4-piperidinocyclohexanol
- Structure: A piperidine ring substituted with a phenyl group and cyclohexanol.
- Pharmacology : Shares NMDA antagonist properties with 1-(1-Phenylcyclohexyl)pyrrolidine, evidenced by similar self-administration and rotarod performance in animal models .
- Toxicity : High acute toxicity, comparable to phenylcyclohexyl-pyrrolidine derivatives.
2-(2-(4-Phenyl-4-propionoxypiperidino)ethylamino)benzamide
- Structure: A piperidine ring linked to a benzamide via an ethylamino chain.
- Pharmacology : Demonstrated potent mouse analgesia, likely through opioid receptor modulation. Physical dependence was observed in monkeys .
- Toxicity: Limited acute toxicity data reported.
Hypothesized Profile of this compound
- This may alter blood-brain barrier penetration and receptor selectivity.
- Pharmacology : Benzofuran moieties are associated with 5-HT receptor binding. Unlike NMDA antagonists in the compared compounds, this compound may exhibit serotonergic activity, reducing abuse liability but possibly conferring anxiolytic or antidepressant effects.
- Toxicity: Unknown acute toxicity; however, reduced lipophilicity might lower CNS-related side effects compared to phenylcyclohexyl analogs.
Data Table: Comparative Analysis of Pyrrolidine/Piperidine Derivatives
Critical Analysis of Substituent Effects
- Phenylcyclohexyl vs. Benzofuran-7-yl: The bulky phenylcyclohexyl group in 1-(1-Phenylcyclohexyl)pyrrolidine enhances NMDA receptor binding but increases lipophilicity and toxicity.
- Piperidine vs. Pyrrolidine: Piperidine derivatives (e.g., 4-Phenyl-4-piperidinocyclohexanol) exhibit longer metabolic half-lives due to the six-membered ring’s stability, whereas pyrrolidine analogs may have faster clearance.
Biological Activity
2-(Benzofuran-7-yl)pyrrolidine is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features that combine a pyrrolidine ring with a benzofuran moiety. This combination is believed to enhance its interaction with various biological targets, potentially leading to diverse therapeutic applications. This article explores the biological activities associated with this compound, including its anticancer, anti-inflammatory, and neuroprotective properties, supported by recent research findings.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This compound features a benzofuran core, which is known for its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit promising anticancer properties. For instance, compounds related to this compound have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | HePG2 | 12.61 | Strong anticancer activity |
| Compound B | MCF-7 | 19.92 | Moderate anticancer activity |
| Compound C | Hela | 7.94 | Very strong anticancer activity |
These results suggest that the presence of the benzofuran structure significantly contributes to the cytotoxic effects observed in cancer cells, potentially through mechanisms such as apoptosis induction and inhibition of key signaling pathways like PI3K and VEGFR-2 .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Studies have shown that benzofuran derivatives can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in K562 cells. This inhibition suggests a mechanism by which these compounds could mitigate inflammatory responses .
Neuroprotective Effects
The neuroprotective properties of pyrrolidine derivatives have been highlighted in various studies. For example, some compounds have been evaluated for their efficacy in treating neurodegenerative disorders and psychiatric conditions. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies and Research Findings
-
Anticancer Mechanism Study
A study investigated the effects of this compound on cell cycle distribution and apoptosis in HePG2 cells. The findings indicated that treatment led to significant G0/G1 phase arrest and increased apoptosis markers, including caspase activation . -
Neuroprotective Evaluation
In a model assessing neurodegeneration, compounds similar to this compound demonstrated protective effects against oxidative stress-induced neuronal damage, suggesting their potential utility in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Benzofuran-7-yl)pyrrolidine, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling benzofuran derivatives with pyrrolidine precursors. For example, a modified Buchwald-Hartwig amination or nucleophilic substitution can be employed. Key steps include:
- Precursor activation : Use of 7-bromobenzofuran with a pyrrolidine derivative under palladium catalysis (e.g., Pd(OAc)₂, Xantphos) in anhydrous toluene at 110°C for 24 hours .
- Workup : Extract with ethyl acetate, wash with NH₄Cl, dry over MgSO₄, and purify via column chromatography (hexane/EtOAc 4:1).
- Yield optimization : Increase catalyst loading to 5 mol%, use excess pyrrolidine (1.5 equiv), and ensure inert conditions (N₂ atmosphere). Typical yields range from 65–80% .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., benzofuran aromatic protons at δ 6.8–7.6 ppm; pyrrolidine protons at δ 1.8–3.3 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃NO: calculated 175.0997, observed 175.0992) .
- IR : Identify N–H stretching (3300–3500 cm⁻¹) and C–O–C benzofuran vibrations (1240–1270 cm⁻¹) .
Advanced Research Questions
Q. How do stereoelectronic effects in this compound influence its biological activity?
Methodological Answer:
- Conformational analysis : Use DFT calculations (B3LYP/6-31G*) to map energy minima of pyrrolidine ring puckering (e.g., envelope vs. twist-boat conformers). Polar substituents on benzofuran alter electron density, affecting binding to targets like serotonin receptors .
- SAR studies : Compare analogs with substituents at the 3-position of benzofuran. Electron-withdrawing groups (e.g., –NO₂) reduce binding affinity by 40% in vitro, while –OCH₃ enhances lipophilicity and CNS penetration .
Q. How can contradictory data on catalytic systems for synthesizing this compound be resolved?
Methodological Answer: Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) arise from:
- Substrate sensitivity : Pd catalysis works best for electron-deficient benzofurans, while CuI/1,10-phenanthroline favors electron-rich substrates .
- Byproduct analysis : Use GC-MS to detect homocoupling byproducts (e.g., biphenyl derivatives) in Pd systems, which reduce yields. Switching to ligand-free Cu systems minimizes this issue but requires higher temps (130°C) .
Q. What safety protocols are essential when handling this compound in lab settings?
Methodological Answer:
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(1-benzofuran-7-yl)pyrrolidine |
InChI |
InChI=1S/C12H13NO/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,6,8,11,13H,2,5,7H2 |
InChI Key |
NSBZOLKYDFAMDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=CC3=C2OC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


